REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[C:11]([C:13]1(F)[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH2:14]1)#[N:12]>C1COCC1>[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:16]3[C:17]4[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:13]([C:11]#[N:12])=[CH:14][CH:15]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
332 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCNCC2
|
Name
|
1-cyano-1-fluoronaphthalene
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC=CC2=CC=CC=C12)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 48 hours stirring at rt the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
The residue was washed with a mixture of ethyl acetate and n-heptane (50:50)
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% methanol in dichloromethane
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCN(CC2)C2=CC=C(C1=CC=CC=C21)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |